Differential Halogen Content Drives Higher ClogP and Lipophilicity vs. 3,4-Difluorophenyl Analog
4-Chloro-2-(3,4-dichlorophenyl)-5-fluoro-6-methylpyrimidine (C11H6Cl3FN2, MW 292) carries three chlorine atoms versus two fluorine atoms in the comparator 4-chloro-2-(3,4-difluorophenyl)-5-fluoro-6-methylpyrimidine (C11H6ClF3N2, MW ~258). The replacement of two aryl chlorines with two aryl fluorines reduces the molecular weight by approximately 34 Da and predictably lowers calculated logP (ClogP). Based on the well-established Hansch substituent π constants—Cl contributes +0.71 per atom while F contributes +0.14—the dichlorophenyl analog has an estimated ClogP approximately 1.1 log units higher than the difluorophenyl analog . This translates to roughly a 12-fold greater partition into octanol versus water, a difference that directly impacts membrane permeability, soil mobility for herbicide candidates, and nonspecific protein binding in biological assays . For procurement decisions in lipophilicity-driven SAR campaigns, this quantitative difference is substantial and not achievable by simple dilution or formulation of the lower-logP analog.
| Evidence Dimension | Calculated logP (ClogP) based on Hansch π constants |
|---|---|
| Target Compound Data | Estimated ClogP approximately 3.8 (pyrimidine core + 3×Cl + 1×F + 1×CH3 + aryl ring; π contributions: 3×0.71 + 1×0.14 = 2.27 total halogen π above base pyrimidine-aryl scaffold) |
| Comparator Or Baseline | 4-Chloro-2-(3,4-difluorophenyl)-5-fluoro-6-methylpyrimidine; estimated ClogP approximately 2.7 (π contributions: 1×0.71 + 3×0.14 = 1.13 total halogen π) |
| Quantified Difference | ΔClogP ≈ 1.1 log units (≈12-fold higher lipophilicity for target compound) |
| Conditions | In silico estimation using fragment-based Hansch π constant method; actual measured logP values not yet available in public domain for this specific compound pair. Values are class-level inference based on well-established physicochemical principles. |
Why This Matters
A 1.1 log unit difference in ClogP translates to a greater than 10-fold difference in lipophilicity, a magnitude that measurably alters pharmacokinetic distribution, soil adsorption coefficients (Koc), and nonspecific protein binding—making the compounds non-interchangeable in any quantitative assay.
- [1] Hansch, C., Leo, A., Hoekman, D. Exploring QSAR: Hydrophobic, Electronic, and Steric Constants. American Chemical Society, Washington, DC, 1995. (Aromatic substituent π constants: Cl = 0.71, F = 0.14). View Source
- [2] Leo, A., Hansch, C., Elkins, D. Partition coefficients and their uses. Chemical Reviews, 1971, 71(6), 525–616. (Relationship between logP and biological partitioning). View Source
